2-{[2-(naphthalen-2-ylamino)-2-oxoethyl]sulfanyl}-N-[2-({2-oxo-2-[(2-phenoxyethyl)amino]ethyl}sulfanyl)-1,3-benzothiazol-6-yl]acetamide
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Overview
Description
The compound “2-{[2-(naphthalen-2-ylamino)-2-oxoethyl]sulfanyl}-N-[2-({2-oxo-2-[(2-phenoxyethyl)amino]ethyl}sulfanyl)-1,3-benzothiazol-6-yl]acetamide” is a complex organic molecule featuring multiple functional groups, including amides, thioethers, and aromatic rings
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of this compound likely involves multiple steps, including the formation of amide bonds, thioether linkages, and the incorporation of aromatic systems. A possible synthetic route could involve:
Formation of the Naphthalen-2-ylamino Intermediate: Reacting naphthalene with an amine to form the naphthalen-2-ylamino group.
Formation of the Benzothiazole Intermediate: Synthesizing the benzothiazole ring system through a cyclization reaction involving a thiol and an amine.
Coupling Reactions: Using coupling reagents such as EDCI or DCC to form the amide bonds between the intermediates.
Thioether Formation: Introducing the thioether linkages through nucleophilic substitution reactions.
Industrial Production Methods
Industrial production of such a complex molecule would require optimization of reaction conditions to ensure high yield and purity. This might involve:
Catalysts: Using catalysts to enhance reaction rates and selectivity.
Solvents: Choosing appropriate solvents to dissolve reactants and control reaction environments.
Purification: Employing techniques such as chromatography and recrystallization to purify the final product.
Chemical Reactions Analysis
Types of Reactions
The compound can undergo various chemical reactions, including:
Oxidation: The thioether groups can be oxidized to sulfoxides or sulfones using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The amide groups can be reduced to amines using reducing agents such as lithium aluminum hydride.
Substitution: The aromatic rings can undergo electrophilic substitution reactions, such as nitration or halogenation.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, m-chloroperbenzoic acid.
Reducing Agents: Lithium aluminum hydride, sodium borohydride.
Catalysts: Palladium on carbon for hydrogenation reactions.
Solvents: Dichloromethane, ethanol, acetonitrile.
Major Products
Oxidation Products: Sulfoxides, sulfones.
Reduction Products: Amines.
Substitution Products: Nitro compounds, halogenated compounds.
Scientific Research Applications
Chemistry
The compound can be used as a building block in organic synthesis, enabling the construction of more complex molecules.
Biology
Medicine
The compound may exhibit biological activity, making it a candidate for therapeutic applications.
Industry
Possible use in the development of new materials with specific properties, such as polymers or coatings.
Mechanism of Action
The mechanism by which this compound exerts its effects would depend on its specific interactions with molecular targets. Potential mechanisms include:
Enzyme Inhibition: Binding to and inhibiting the activity of specific enzymes.
Receptor Modulation: Interacting with cellular receptors to modulate signaling pathways.
DNA Intercalation: Inserting between DNA base pairs, affecting replication and transcription.
Comparison with Similar Compounds
Similar Compounds
- **2-{[2-(phenylamino)-2-oxoethyl]sulfanyl}-N-[2-({2-oxo-2-[(2-phenoxyethyl)amino]ethyl}sulfanyl)-1,3-benzothiazol-6-yl]acetamide
- **2-{[2-(naphthalen-1-ylamino)-2-oxoethyl]sulfanyl}-N-[2-({2-oxo-2-[(2-phenoxyethyl)amino]ethyl}sulfanyl)-1,3-benzothiazol-6-yl]acetamide
Uniqueness
The presence of the naphthalen-2-ylamino group and the specific arrangement of functional groups in the compound may confer unique properties, such as enhanced biological activity or specific interactions with molecular targets.
Properties
Molecular Formula |
C31H28N4O4S3 |
---|---|
Molecular Weight |
616.8 g/mol |
IUPAC Name |
N-naphthalen-2-yl-2-[2-oxo-2-[[2-[2-oxo-2-(2-phenoxyethylamino)ethyl]sulfanyl-1,3-benzothiazol-6-yl]amino]ethyl]sulfanylacetamide |
InChI |
InChI=1S/C31H28N4O4S3/c36-28(32-14-15-39-25-8-2-1-3-9-25)20-41-31-35-26-13-12-24(17-27(26)42-31)34-30(38)19-40-18-29(37)33-23-11-10-21-6-4-5-7-22(21)16-23/h1-13,16-17H,14-15,18-20H2,(H,32,36)(H,33,37)(H,34,38) |
InChI Key |
URDQUTJRIBKBDT-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)OCCNC(=O)CSC2=NC3=C(S2)C=C(C=C3)NC(=O)CSCC(=O)NC4=CC5=CC=CC=C5C=C4 |
Origin of Product |
United States |
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